molecular formula C20H15N3O4 B2941519 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide CAS No. 307509-47-3

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide

Cat. No.: B2941519
CAS No.: 307509-47-3
M. Wt: 361.357
InChI Key: UVVNLOBNMSVJMR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction, where the indole derivative is treated with an ethylating agent such as ethyl iodide in the presence of a base.

    Oxidation to Form the Oxo Group:

    Nitration of Benzamide: The nitro group is introduced through a nitration reaction, where the benzamide derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the indole core, which is a common motif in many bioactive molecules, suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The nitrobenzamide group is known to exhibit antimicrobial and anticancer activities, making this compound a potential lead for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. The nitrobenzamide group can undergo redox reactions, generating reactive intermediates that can modify biological molecules and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-chlorobenzamide

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide moiety, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-2-22-17-10-9-16(14-7-4-8-15(18(14)17)20(22)25)21-19(24)12-5-3-6-13(11-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVNLOBNMSVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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